3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Catalog No.
S2901372
CAS No.
883088-36-6
M.F
C23H26N2O5
M. Wt
410.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hyd...

CAS Number

883088-36-6

Product Name

3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

IUPAC Name

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(3-hydroxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one

Molecular Formula

C23H26N2O5

Molecular Weight

410.47

InChI

InChI=1S/C23H26N2O5/c1-5-24-13(3)10-17(27)20(22(24)29)19(15-8-7-9-16(26)12-15)21-18(28)11-14(4)25(6-2)23(21)30/h7-12,19,26-28H,5-6H2,1-4H3

InChI Key

QEJDYGBASXVXGB-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)O)C3=C(C=C(N(C3=O)CC)C)O)O)C

Solubility

not available

3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound characterized by its unique molecular structure, which features a central methylene bridge connecting two pyridinone rings. Each of these rings is substituted with hydroxy, ethyl, and methyl groups, contributing to the compound's distinctive chemical properties and potential biological activities. The presence of multiple functional groups enhances its reactivity and versatility in various chemical applications.

  • Wear gloves and eye protection when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to local regulations.

Future Research Directions

Given the structural features, this compound could be investigated for potential applications in various areas:

  • Material Science: The aromatic rings and imine bond might be of interest for the development of new polymers or ligands in coordination chemistry [].
  • Medicinal Chemistry: The presence of functional groups like hydroxyl and the imine bond could be explored for their potential interactions with biological targets []. However, extensive testing would be required to assess efficacy and safety.

  • Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Carbonyl groups in the pyridinone rings can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and pyridinone moiety. Halogenating agents like bromine or chlorinating agents such as thionyl chloride are typically used for these reactions.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohol derivatives.

The biological activity of 3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is primarily attributed to its interaction with various molecular targets within biological systems. The compound's hydroxy groups facilitate hydrogen bonding, while the aromatic rings enable π-π interactions with enzymes, receptors, and other proteins. These interactions may influence various biological pathways, making it a candidate for therapeutic applications.

Synthetic Routes

The synthesis of 3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions:

  • Formation of Pyridinone Rings: This is achieved through a condensation reaction between an appropriate aldehyde and a β-keto ester in the presence of a base.
  • Introduction of Hydroxyphenyl Group: A Friedel-Crafts alkylation reaction is employed where phenol reacts with a suitable alkylating agent.
  • Formation of Methylene Bridge: The final step involves reacting intermediate compounds with formaldehyde under acidic conditions to create the methylene bridge.

3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Material Science: Its unique chemical structure may find utility in creating novel materials with specific properties.
  • Agriculture: Potential use as a biopesticide or growth regulator due to its interaction with biological systems.

Interaction studies indicate that 3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) can bind effectively to specific enzymes and receptors. The nature of these interactions often depends on the compound's functional groups, which can form hydrogen bonds and engage in π-π stacking interactions. Understanding these interactions is crucial for elucidating the compound's mechanism of action in biological systems .

Several compounds exhibit structural similarities to 3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one), including:

Compound NameStructural FeaturesUnique Properties
Bisphenol AContains two phenolic groupsWidely used in plastics; endocrine disruptor
DeferipronePyridinone derivative used as an iron chelatorEffective in treating iron overload
4-HydroxycoumarinContains a coumarin structureKnown for its anticoagulant properties
6-Methylpyridine derivativesSubstituted pyridine ringsVarious biological activities

Uniqueness

The uniqueness of 3,3'-((3-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) lies in its combination of functional groups and structural features that confer distinct chemical reactivity and potential biological activity. Its dual pyridinone rings combined with the hydroxyphenyl group make it a versatile compound for various scientific and industrial applications .

XLogP3

2.1

Dates

Last modified: 08-17-2023

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